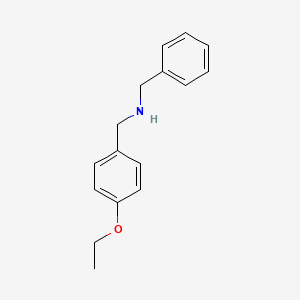

Benzyl-(4-ethoxy-benzyl)-amine

Description

General Overview of Benzylamine (B48309) Derivatives in Contemporary Chemical Research

Benzylamine derivatives are a class of organic compounds that serve as crucial functional molecules and intermediates across a wide spectrum of chemical science. ontosight.aisioc-journal.cn Their utility stems from the versatile reactivity of the benzylamine scaffold, which is foundational in the synthesis of fine chemicals, natural products, and materials. sioc-journal.cn

In the field of medicinal chemistry, these derivatives are extensively investigated for their therapeutic potential. Research has demonstrated their activity as inhibitors of enzymes like β-tryptase, which is a critical mediator in asthma. nih.gov Furthermore, novel benzylamine derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, highlighting their potential in developing new antimycobacterial agents. openmedicinalchemistryjournal.comacs.org The structural framework of benzylamines allows for systematic modifications, making them ideal scaffolds for creating libraries of compounds for drug discovery and for studying structure-activity relationships. nih.gov

Beyond pharmaceuticals, benzylamine derivatives are employed as precursors in materials science and as ligands in coordination chemistry. sioc-journal.cn Their ability to be integrated into more complex molecular architectures makes them valuable building blocks in the production of specialty chemicals.

Table 2: Examples of Research Applications for Benzylamine Derivatives This interactive table showcases the diverse applications of various benzylamine derivatives in scientific research.

| Derivative Class | Research Application | Key Findings | Associated Field |

|---|---|---|---|

| Substituted Benzylamines | Inhibition of β-tryptase | Identification of potent and selective inhibitors for potential asthma treatment. nih.gov | Medicinal Chemistry |

| Novel Benzylamine Structures | Antimycobacterial Agents | Synthesis of compounds with activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comacs.org | Pharmaceutical Science |

| N-benzylidene benzylamines | Synthetic Intermediates | Used as foundational molecules for fine chemicals, pharmaceuticals, and natural products. sioc-journal.cn | Organic Synthesis |

| 4-[2-(Dimethylamino)ethoxy]benzylamine | Pharmaceutical Intermediate | A key building block in the synthesis of Itopride, a gastroprokinetic agent. lookchem.comgoogle.com | Pharmaceutical Chemistry |

The Significance of the (4-ethoxy-benzyl) Moiety in Organic Synthesis and Molecular Design

The (4-ethoxy-benzyl) group is a valuable structural unit in organic synthesis, imparting specific electronic and physical properties to a molecule. The ethoxy group (–OCH₂CH₃) is an electron-donating group, which influences the reactivity of the attached benzene (B151609) ring. This electronic effect can be crucial in directing the outcome of chemical reactions and in modulating the interaction of the molecule with biological targets.

In molecular design, particularly for pharmacologically active compounds, the inclusion of an ethoxy group can enhance a molecule's lipophilicity. ontosight.ai This property affects how a compound interacts with biological membranes and can be fine-tuned to improve its absorption and distribution characteristics within an organism. The benzyl (B1604629) portion of the moiety is also significant; benzyl groups are frequently used as protecting groups for alcohols and amines during complex multi-step syntheses because of their relative stability and specific methods for removal. wikipedia.orgwiley.com

The synthesis of molecules containing the 4-ethoxybenzyl group can often start from readily available precursors. For instance, research has shown the synthesis of 4-ethoxy-3-methoxybenzyl derivatives from vanillin, where an ethoxy group is introduced in an early step. ui.ac.id This highlights the role of the ethoxy group in synthetic strategies, where it can be incorporated to modify a starting material and guide the construction of a more complex final product. ui.ac.id The precursor, 4-Ethoxybenzyl alcohol, is itself a reactive compound used as an intermediate in various synthetic pathways. biosynth.comcymitquimica.com

Research Trajectories and Academic Objectives Pertaining to Benzyl-(4-ethoxy-benzyl)-amine

While specific research focusing exclusively on this compound is limited in published literature, its chemical structure provides clear indications of its potential research applications and academic objectives. Marketed as an intermediate for research and production, its primary role is that of a synthetic building block. echemi.com

The academic objectives concerning this compound would logically center on its use as a scaffold to generate novel, more complex molecules. Researchers would utilize this compound as a starting material in multi-step synthetic sequences. The presence of the secondary amine provides a reactive site for further functionalization, such as acylation, alkylation, or incorporation into heterocyclic systems.

Potential research trajectories include:

Medicinal Chemistry: The compound could be used to synthesize a library of new chemical entities. By modifying the structure—for example, by adding different substituents to the phenyl rings or by reacting the amine group—researchers could screen these new compounds for activity against various biological targets, such as enzymes or receptors. The combination of the benzyl and 4-ethoxybenzyl groups provides a specific balance of steric bulk and electronic properties that can be exploited to achieve selective binding to a target.

Materials Science: The rigid aromatic structures within this compound make it a candidate for incorporation into larger polymeric or supramolecular systems. Research could explore its use in creating new materials with specific optical or electronic properties. evitachem.comontosight.ai

In essence, the research value of this compound lies not in its direct application, but in its potential as a versatile precursor for creating novel molecules with tailored properties for pharmaceutical and material science applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-18-16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFOETOUGVTWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261605 | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333755-96-7 | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333755-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Ethoxy Benzyl Amine and Its Structural Analogues

Established Synthetic Pathways for Benzyl-(4-ethoxy-benzyl)-amine

Several classical methods are widely employed for the synthesis of secondary amines, each with its own advantages and limitations. These include reductive amination, nucleophilic substitution, and condensation reactions.

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a powerful and versatile method for the formation of C-N bonds, making it a cornerstone for the synthesis of secondary and tertiary amines. stackexchange.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. stackexchange.comchemistrysteps.com A key advantage of this method is its ability to avoid the over-alkylation that can be problematic in direct alkylation of amines with alkyl halides. stackexchange.com

For the synthesis of this compound, two primary reductive amination routes are feasible:

Route A: The reaction of benzaldehyde with 4-ethoxybenzylamine.

Route B: The reaction of 4-ethoxybenzaldehyde with benzylamine (B48309).

In both routes, an imine intermediate is formed, which is then reduced to the final secondary amine product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mild and selective nature. stackexchange.comorganic-chemistry.org Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized. youtube.com

Table 1: Reductive Amination Approaches to this compound

| Route | Carbonyl Compound | Amine | Reducing Agent | Product |

|---|---|---|---|---|

| A | Benzaldehyde | 4-Ethoxybenzylamine | NaBH(OAc)₃ | This compound |

Nucleophilic Substitution Reactions for Carbon-Nitrogen Bond Formation

Nucleophilic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds, including the C-N bond in amines. fishersci.itscribd.com In the context of synthesizing this compound, this typically involves the reaction of a benzyl (B1604629) halide with an appropriate amine. This method is analogous to the Williamson ether synthesis.

Two potential pathways for the synthesis of this compound via nucleophilic substitution are:

Pathway A: The reaction of benzyl chloride or benzyl bromide with 4-ethoxybenzylamine.

Pathway B: The reaction of 4-ethoxybenzyl chloride or 4-ethoxybenzyl bromide with benzylamine.

A significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine (tribenzylamine) and even a quaternary ammonium salt. libretexts.org To minimize this, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. fishersci.it

Table 2: Nucleophilic Substitution Approaches to this compound

| Pathway | Alkyl Halide | Amine | Base | Product |

|---|---|---|---|---|

| A | Benzyl chloride | 4-Ethoxybenzylamine | e.g., Na₂CO₃, Et₃N | This compound |

Condensation Reactions Leading to this compound Scaffolds

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in the synthesis of amine scaffolds. For instance, the reaction of benzylamine with glyoxal can lead to the formation of hexabenzylhexaazaisowurtzitane. researchgate.net Similarly, the reaction of benzaldehyde with ammonia can produce dibenzylamine (B1670424) under hydrogenation conditions. google.com

A plausible condensation-based approach for synthesizing this compound could involve the reaction between benzylamine and 4-ethoxybenzaldehyde, followed by a reduction step. researchgate.net This is conceptually similar to reductive amination but may proceed through a distinct, isolable imine intermediate. The condensation of benzylamine with benzaldehyde to form N-benzylidenebenzylamine, which is then hydrogenated, is a known method for producing dibenzylamine. hw.ac.uk

Table 3: Condensation-Based Approach to this compound

| Amine | Aldehyde | Intermediate | Reaction Condition | Product |

|---|---|---|---|---|

| Benzylamine | 4-Ethoxybenzaldehyde | N-(4-Ethoxybenzylidene)benzylamine | Condensation followed by hydrogenation | This compound |

Development and Evaluation of Alternative Synthetic Routes

To overcome the limitations of established methods, such as over-alkylation in nucleophilic substitution and the need for specific carbonyl and amine precursors in reductive amination, alternative synthetic routes are continuously being explored.

Exploration of Mitsunobu Reaction Applicability

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, through a stereospecific Sₙ2 reaction with inversion of configuration. organic-chemistry.orgalfa-chemistry.com The reaction typically involves an alcohol, a nucleophile (such as an amine or its equivalent), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com

While the classical Mitsunobu reaction is often limited to acidic nucleophiles, recent advancements have expanded its scope to include less acidic amines. acs.orgresearchgate.net For the synthesis of this compound, one could envision the reaction of benzyl alcohol with 4-ethoxybenzylamine or 4-ethoxybenzyl alcohol with benzylamine. However, the direct use of primary amines as nucleophiles in the Mitsunobu reaction can be challenging due to their basicity and potential side reactions. acs.org The use of amine precursors like phthalimide (as in the Gabriel synthesis) or sulfonamides can circumvent these issues. organic-chemistry.orgacsgcipr.org

Table 4: Potential Mitsunobu Reaction Approaches to this compound

| Alcohol | Amine (or equivalent) | Reagents | Product |

|---|---|---|---|

| Benzyl alcohol | 4-Ethoxybenzylamine | PPh₃, DEAD/DIAD | This compound |

Strategies Involving Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. rsc.org Several MCRs are known for the synthesis of benzylamines and their derivatives. nih.govorganic-chemistry.orgmdpi.com

A potential three-component reaction for the synthesis of this compound could involve an aromatic halide, an amine, and a carbonyl source. For example, a Mannich-like zinc-mediated three-component reaction of an aromatic halide, an amine, and paraformaldehyde has been reported for the synthesis of tertiary benzylamines. organic-chemistry.org Adapting such a strategy for a secondary amine would require careful selection of reactants and conditions.

Another approach could be a Petasis-type reaction, which involves the reaction of an amine, a carbonyl compound, and a boronic acid. organic-chemistry.org A hypothetical one-pot synthesis could involve the reaction of benzylamine, 4-ethoxybenzaldehyde, and a suitable boronic acid derivative, although this would likely lead to a more complex product than the target secondary amine.

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. Key principles of green chemistry applicable to the synthesis of this compound include the use of renewable feedstocks, catalysis, avoidance of hazardous reagents, and minimization of waste.

One of the primary strategies for a greener synthesis of secondary amines is the use of catalytic reductive amination. acs.orgwikipedia.org This approach avoids the use of stoichiometric amounts of hazardous reducing agents and often proceeds under milder reaction conditions. For the synthesis of this compound, this would typically involve the reaction of 4-ethoxybenzaldehyde with benzylamine, followed by a reduction step.

Recent advancements in this area focus on the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and cost. Additionally, the use of greener solvents, such as water or bio-derived solvents, is being explored to replace traditional volatile organic compounds (VOCs).

Another important aspect of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Catalytic hydrogen borrowing, or hydrogen autotransfer, is a powerful strategy that exemplifies high atom economy. In this approach, an alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine to form an imine. The catalyst then facilitates the reduction of the imine to the desired amine, using the hydrogen that was "borrowed" from the alcohol in the initial step. This process generates water as the only byproduct.

The application of biocatalysis, using enzymes such as imine reductases, also represents a significant step towards a greener synthesis of chiral amines. wikipedia.org While this compound is not chiral, the principles of using highly selective and efficient biocatalysts operating under mild aqueous conditions are broadly applicable to amine synthesis.

Below is a table summarizing the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., supported noble metals) for reductive amination. wikipedia.org |

| Atom Economy | Employing hydrogen borrowing/autotransfer reactions from 4-ethoxybenzyl alcohol and benzylamine to maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents & Reagents | Replacing hazardous reducing agents with catalytic hydrogenation and using water or other green solvents. |

| Renewable Feedstocks | Investigating the synthesis of precursors like 4-ethoxybenzaldehyde from bio-based sources. rsc.org |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

The efficiency and yield of any chemical synthesis are critical factors for its practical application. For the synthesis of this compound, several methodologies can be compared to determine the most optimal route. The primary method for synthesizing secondary amines of this type is reductive amination. stackexchange.comyoutube.com

A comparative analysis of different catalytic systems for reductive amination reveals significant variations in efficiency. For instance, noble metal catalysts such as palladium or platinum on a carbon support are highly effective for hydrogenation but can be expensive. wikipedia.org Non-noble metal catalysts, such as those based on nickel or cobalt, offer a more cost-effective alternative, though they may require harsher reaction conditions. acs.org

The optimization of reaction parameters is key to maximizing the yield of this compound. Factors such as temperature, pressure, reaction time, and the molar ratio of reactants need to be carefully controlled. For example, in the synthesis of related benzylamines, it has been shown that adjusting the concentration of the amine and the reaction temperature can significantly impact the reaction yield. researchgate.net

Below is a data table comparing hypothetical synthetic routes for this compound based on common reductive amination conditions. The data is illustrative and based on typical results for the synthesis of similar secondary amines.

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pd/C | H₂ (1 atm) | Ethanol | 25 | 12 | 95 |

| Raney Ni | H₂ (10 atm) | Methanol | 80 | 24 | 85 |

| NaBH(OAc)₃ | - | Dichloroethane | 25 | 6 | 92 |

| Co@CN-600-AT | Formic Acid | Water | 100 | 15 | 90 |

This table is for illustrative purposes and the values are representative of typical yields for the synthesis of secondary amines via reductive amination.

The data illustrates that while palladium on carbon (Pd/C) under mild conditions can provide excellent yields, the use of sodium triacetoxyborohydride (NaBH(OAc)₃) offers a non-hydrogenation alternative with comparable efficiency and shorter reaction times. organic-chemistry.org The cobalt-based catalyst represents a newer, non-noble metal alternative that can be effective in greener solvents like water, albeit at higher temperatures. acs.org

Further optimization would involve a Design of Experiments (DoE) approach to systematically vary the reaction parameters and identify the optimal conditions for maximizing the yield and minimizing the formation of byproducts, such as the over-alkylation to a tertiary amine or the reduction of the aldehyde to the corresponding alcohol.

Spectroscopic and Structural Characterization of Benzyl 4 Ethoxy Benzyl Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a primary tool for the definitive structural elucidation of Benzyl-(4-ethoxy-benzyl)-amine. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals is possible, confirming the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are based on the analysis of structurally similar compounds and established spectroscopic principles.

The spectrum is characterized by signals from the monosubstituted benzyl (B1604629) group, the para-disubstituted ethoxy-benzyl group, the two benzylic methylene (B1212753) bridges, the secondary amine proton, and the ethoxy side chain. The aromatic region typically shows a complex multiplet for the five protons of the unsubstituted phenyl ring and a distinct AA'BB' system for the 1,4-disubstituted phenyl ring. The aliphatic region contains signals for the two diastereotopic benzylic protons, the quartet and triplet of the ethoxy group, and a broad singlet for the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (Unsubstituted Ring) | 7.25-7.40 | Multiplet (m) | - | 5H |

| Ar-H (ortho to -CH₂) | ~7.22 | Doublet (d) | ~8.5 | 2H |

| Ar-H (ortho to -OCH₂CH₃) | ~6.85 | Doublet (d) | ~8.5 | 2H |

| -O-CH₂-CH₃ | ~4.01 | Quartet (q) | ~7.0 | 2H |

| Ar-CH₂-N | ~3.78 | Singlet (s) | - | 2H |

| Ar(OEt)-CH₂-N | ~3.72 | Singlet (s) | - | 2H |

| N-H | 1.8-2.5 | Broad Singlet (br s) | - | 1H |

| -O-CH₂-CH₃ | ~1.40 | Triplet (t) | ~7.0 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The electron-donating ethoxy group and the nitrogen atom significantly influence the chemical shifts of the nearby carbon atoms. The presence of nine distinct signals is predicted for the carbon atoms of this compound, confirming the molecular structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C-O) | ~158.0 |

| Ar-C (ipso, unsubstituted ring) | ~140.0 |

| Ar-C (ipso, ethoxy-benzyl ring) | ~131.5 |

| Ar-CH (ortho to -CH₂, ethoxy-benzyl ring) | ~129.5 |

| Ar-CH (unsubstituted ring) | ~128.4 |

| Ar-CH (unsubstituted ring) | ~128.2 |

| Ar-CH (unsubstituted ring) | ~127.0 |

| Ar-CH (ortho to -O-Et) | ~114.5 |

| -O-CH₂-CH₃ | ~63.5 |

| Ar-CH₂-N | ~53.5 |

| Ar(OEt)-CH₂-N | ~52.9 |

| -O-CH₂-CH₃ | ~14.9 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the triplet at ~1.40 ppm and the quartet at ~4.01 ppm, confirming the presence of the ethoxy group. Correlations would also be seen between the adjacent aromatic protons on both rings. A weak correlation might also be detected between the N-H proton and the benzylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals listed in the tables above. For example, the aromatic protons at ~6.85 ppm would correlate with the aromatic carbon signal at ~114.5 ppm, confirming their assignment as the protons and carbons ortho to the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments. Key HMBC correlations would include:

A correlation from the benzylic protons (~3.78 ppm) to the ipso-carbon of the unsubstituted aromatic ring (~140.0 ppm).

A correlation from the protons of the ethoxy methylene group (~4.01 ppm) to the aromatic carbon attached to the oxygen (~158.0 ppm).

Correlations from the benzylic protons to the carbons of the opposite aromatic ring, confirming the N-linkage.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum is used to identify the characteristic vibrational modes of the functional groups within the molecule. The key absorptions expected for this compound are detailed below.

N-H Stretch: A secondary amine typically shows a single, weak to moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the two aromatic rings.

C-O-C Ether Stretch: Aryl-alkyl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band around 1240 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-N Stretch: The stretching vibration for the C-N bond of the secondary amine is expected in the 1180-1360 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1450 - 1510 | C=C Stretch | Aromatic Ring |

| ~1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic rings and the carbon backbone.

Key expected signals include:

Aromatic Ring Breathing Modes: Strong, sharp peaks are expected around 1000 cm⁻¹ (trigonal ring breathing) and near 1600 cm⁻¹ (symmetric C=C stretch), which are characteristic of the benzene (B151609) rings.

C-H Stretches: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900-2950 cm⁻¹) C-H stretching modes would be visible.

Symmetric Vibrations: The symmetric vibrations of the C-C bonds in the molecule's backbone would produce distinct Raman signals. In contrast to the strong C-O and N-H signals in FTIR, these groups would likely yield weaker signals in the Raman spectrum due to their lower polarizability.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic molecules. It provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₆H₁₉NO, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared to the experimentally measured m/z value of the protonated molecule, [M+H]⁺, obtained from the HRMS analysis. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₆H₁₉NO |

| Theoretical Monoisotopic Mass | 241.1467 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 242.1540 |

| Typical Mass Accuracy | < 5 ppm |

This table represents theoretical values for this compound. Experimental data is required for confirmation.

The fragmentation pattern observed in a mass spectrum provides valuable information about the compound's structure. In the case of this compound, characteristic fragmentation pathways would be expected upon ionization. The most common fragmentation would likely involve the cleavage of the C-N bonds, leading to the formation of stable benzylic and substituted benzylic carbocations. Key expected fragments would include the benzyl cation (m/z 91) and the 4-ethoxybenzyl cation (m/z 135). Further fragmentation of the 4-ethoxybenzyl moiety could also occur.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific solid-state structure, including bond lengths, angles, and intermolecular interactions, cannot be provided.

However, based on the known structures of related benzylamine (B48309) derivatives, some general structural features can be anticipated. The molecule would consist of a central nitrogen atom bonded to a benzyl group and a 4-ethoxybenzyl group. The geometry around the nitrogen atom is expected to be trigonal pyramidal. The two aromatic rings would likely adopt a non-coplanar orientation relative to each other to minimize steric hindrance. In the solid state, intermolecular interactions, such as hydrogen bonding involving the secondary amine proton (N-H) and potentially weak C-H···π interactions, would play a significant role in the crystal packing.

The table below outlines the type of structural parameters that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Structural Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | e.g., C-N, C-C, C-O (Å) |

| Bond Angles | e.g., C-N-C, C-C-C (°) |

| Torsion Angles | Describing the conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces |

This table illustrates the type of data obtained from X-ray crystallography. No experimental data is currently available for this compound.

Computational Chemistry and Theoretical Investigations of Benzyl 4 Ethoxy Benzyl Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy of a molecule by focusing on the electron density rather than the complex many-electron wavefunction.

Geometry Optimization and Detailed Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like Benzyl-(4-ethoxy-benzyl)-amine, which has several rotatable single bonds, this process also involves a conformational analysis to identify the various low-energy conformers.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial molecular structure to find the arrangement with the lowest potential energy. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that defines the mathematical functions used to describe the atomic orbitals. The result is the equilibrium geometry of the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical this compound Conformer

This table presents typical bond lengths and angles for the types of chemical bonds present in the molecule and is for illustrative purposes only, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N (amine) | ~1.47 |

| C-C (aromatic) | ~1.40 | |

| C-O (ether) | ~1.37 | |

| C-H | ~1.09 | |

| Bond Angles (°) | C-N-C | ~112 |

| C-O-C | ~118 | |

| H-C-H | ~109.5 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. DFT calculations can provide the energies of these frontier orbitals and visualize their spatial distribution, showing which parts of the molecule are most likely to be involved in electron donation or acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-benzyl ring, while the LUMO might be distributed over the benzyl (B1604629) ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table provides representative energy values for a molecule of this type and is for illustrative purposes only.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Semi-empirical Methods and Molecular Dynamics Simulations for Intramolecular Dynamics

While DFT is powerful for static properties, understanding the dynamic behavior of a molecule over time requires different approaches. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, way to calculate molecular properties. These methods can be used for initial conformational searches on large molecules before refining with more accurate DFT calculations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model intramolecular motions, such as bond vibrations, angle bending, and conformational changes over time. An MD simulation of this compound would reveal how the molecule flexes and changes its shape at a given temperature, providing insights into its dynamic stability and how it might interact with its environment.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, particularly DFT in conjunction with methods like Gauge-Independent Atomic Orbital (GIAO), can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical chemical shifts would be calculated for each of its conformers. A Boltzmann-averaged chemical shift could then be computed based on the relative energies of these conformers to provide a single theoretical spectrum for comparison with experimental results. A strong correlation between the predicted and experimental chemical shifts would provide confidence in the accuracy of the computed molecular geometry.

Table 3: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts

This table demonstrates how a comparison between theoretical and experimental data would be presented. The chemical shift values are hypothetical.

| Proton | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH2- (benzyl) | ~4.3 | (Value from experiment) |

| -CH2- (amine bridge) | ~3.8 | (Value from experiment) |

| -O-CH2- (ethoxy) | ~4.0 | (Value from experiment) |

| -CH3 (ethoxy) | ~1.4 | (Value from experiment) |

| Aromatic Protons | ~6.8-7.4 | (Value from experiment) |

Theoretical Vibrational Frequency Analysis and Scaling

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies corresponding to these modes. These frequencies are typically overestimated compared to experimental values due to the neglect of anharmonicity and other systematic errors in the computational methods.

To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled using a scaling factor that depends on the DFT functional and basis set used. A vibrational frequency analysis for this compound would yield a set of frequencies and their corresponding IR intensities, which could be used to generate a theoretical IR spectrum. This theoretical spectrum can then be compared with an experimental spectrum to assign the observed vibrational bands to specific molecular motions.

Table 4: Illustrative Comparison of Scaled Theoretical and Experimental Vibrational Frequencies

This table illustrates the format for comparing calculated and experimental vibrational data. Frequencies are hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H stretch | (Calculated value) | (Scaled value) | ~3300-3400 |

| C-H stretch (aromatic) | (Calculated value) | (Scaled value) | ~3000-3100 |

| C-H stretch (aliphatic) | (Calculated value) | (Scaled value) | ~2850-2960 |

| C=C stretch (aromatic) | (Calculated value) | (Scaled value) | ~1500-1600 |

| C-N stretch | (Calculated value) | (Scaled value) | ~1200-1350 |

| C-O stretch (ether) | (Calculated value) | (Scaled value) | ~1200-1250 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Assignment

Molecular Electrostatic Potential (MEP) mapping is a computational method that visualizes the electrostatic potential on the electron density surface of a molecule. This technique is instrumental in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to electrophilic and nucleophilic attack, respectively.

An MEP map of this compound would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group, indicating these as likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly those of the amine group and the aromatic rings, suggesting these as potential sites for nucleophilic interaction. However, without specific computational studies on this molecule, a detailed MEP map and associated data cannot be provided.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies and for predicting the chemical behavior of a compound. Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and provide a measure of the energy required to remove an electron and the energy released when an electron is added.

A hypothetical data table for the quantum chemical descriptors of this compound would be structured as follows:

| Descriptor | Symbol | Value (units) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Electrophilicity Index | ω | Data not available |

The absence of published computational research on this compound prevents the population of this table with accurate data. Such information would be invaluable for understanding its reactivity profile and for designing new molecules with desired chemical properties.

Reaction Mechanisms and Reactivity Studies Involving Benzyl 4 Ethoxy Benzyl Amine

Nucleophilic Reactivity of the Amine Nitrogen in Organic Transformations

The lone pair of electrons on the nitrogen atom of Benzyl-(4-ethoxy-benzyl)-amine imparts nucleophilic character to the molecule, allowing it to participate in a variety of reactions.

The nucleophilicity and basicity of an amine are influenced by several factors, including electron density on the nitrogen atom, steric hindrance, and solvent effects. algoreducation.commasterorganicchemistry.com

Electronic Effects: The nitrogen in this compound is a secondary amine, flanked by a benzyl (B1604629) group and a 4-ethoxybenzyl group. The benzyl group is generally considered electron-withdrawing through induction, while the 4-ethoxybenzyl group contains an electron-donating ethoxy group. The ethoxy group increases electron density on its attached phenyl ring through resonance, which in turn can influence the electron density on the benzylic carbon and subsequently the nitrogen atom. Generally, electron-donating groups increase the basicity and nucleophilicity of amines by increasing the electron density on the nitrogen, making the lone pair more available for donation. algoreducation.commasterorganicchemistry.com Conversely, electron-withdrawing groups decrease basicity. algoreducation.commasterorganicchemistry.com In the case of this compound, the presence of two alkyl-like benzyl groups attached to the nitrogen generally increases its basicity compared to a primary amine due to the inductive effect of the alkyl groups. quora.com

Steric Hindrance: The two bulky benzyl groups surrounding the nitrogen atom create steric hindrance, which can impede its ability to act as a nucleophile. masterorganicchemistry.com While secondary amines are often more basic than primary amines, significant steric bulk can reduce their nucleophilicity compared to less hindered primary amines. masterorganicchemistry.comquora.com

Solvation Effects: In solution, the stability of the protonated amine (conjugate acid) plays a crucial role in determining basicity. Secondary amines often exhibit higher basicity in aqueous solution compared to tertiary amines due to a balance of inductive effects and the ability to be stabilized by hydrogen bonding with the solvent. quora.com

Table 1: Factors Affecting the Nucleophilicity and Basicity of this compound

| Factor | Influence on Nucleophilicity | Influence on Basicity | Explanation |

| Electronic Effects (Benzyl groups) | Increases | Increases | The alkyl-like benzyl groups are electron-donating through induction, increasing electron density on the nitrogen. quora.com |

| Electronic Effects (Ethoxy group) | Increases | Increases | The ethoxy group is electron-donating through resonance, which can indirectly increase the electron density on the nitrogen. algoreducation.commasterorganicchemistry.com |

| Steric Hindrance | Decreases | May decrease slightly | The bulky benzyl groups can physically block the approach of electrophiles to the nitrogen atom. masterorganicchemistry.com |

| Solvation | Influences | Influences | The ability of the conjugate acid to be stabilized by solvent molecules affects the amine's basicity. quora.com |

The nitrogen atom in an amine like this compound is pyramidal, and if the three substituents attached to it are different, it can be a chiral center. However, acyclic chiral amines often undergo rapid pyramidal inversion at room temperature, leading to a racemic mixture of enantiomers. libretexts.org This rapid interconversion means that reactions involving the amine nitrogen as a nucleophile will typically not proceed with a specific stereochemical outcome unless a chiral auxiliary or catalyst is employed.

If a reaction creates a new chiral center elsewhere in the molecule, the stereochemical outcome will depend on the reaction mechanism. For reactions proceeding through a single-step, concerted mechanism, a specific stereoisomer may be formed. lumenlearning.com Conversely, reactions that involve achiral intermediates will likely result in a racemic mixture of products. lumenlearning.com

Reactivity of the Benzylic Positions in Synthetic Reactions

The carbon atoms adjacent to the phenyl rings in this compound are known as benzylic positions. These positions are particularly reactive due to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as radicals and carbocations through resonance. chemistrysteps.comlibretexts.org

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to homolytic cleavage to form resonance-stabilized benzylic radicals. masterorganicchemistry.com The unpaired electron of the benzylic radical can be delocalized over the aromatic π system, increasing its stability. fiveable.me This stability facilitates reactions such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org This reaction proceeds selectively at the benzylic position. libretexts.org

Benzylic halides are highly reactive towards nucleophilic substitution reactions. ucalgary.ca The specific pathway, either S N 1 or S N 2, depends on the structure of the benzylic substrate, the nature of the nucleophile, and the solvent. libretexts.org

S N 1 Reactions: Tertiary and secondary benzylic substrates readily undergo S N 1 reactions because they can form relatively stable benzylic carbocations. ucalgary.cayoutube.com The positive charge on the benzylic carbocation is delocalized through resonance into the aromatic ring, significantly stabilizing the intermediate. chemistrysteps.comlibretexts.org The presence of electron-donating groups on the aromatic ring, such as the ethoxy group in the 4-ethoxybenzyl moiety, further stabilizes the carbocation and accelerates the S N 1 reaction rate. reddit.comorgchemboulder.com

S N 2 Reactions: Primary benzylic substrates, like those in this compound if a leaving group were present, can undergo S N 2 reactions. ucalgary.cayoutube.com While they can also form stable carbocations, the S N 2 pathway is favored with strong nucleophiles and in polar aprotic solvents. libretexts.org The transition state of the S N 2 reaction at a benzylic position is also stabilized by the adjacent aromatic ring. orgchemboulder.com

Table 2: Comparison of S N 1 and S N 2 Reactivity at Benzylic Positions

| Feature | S N 1 Reaction | S N 2 Reaction |

| Substrate | Favored by secondary and tertiary benzylic systems. ucalgary.cayoutube.com | Favored by primary benzylic systems. ucalgary.cayoutube.com |

| Intermediate | Resonance-stabilized benzylic carbocation. chemistrysteps.comlibretexts.org | No intermediate (concerted mechanism). |

| Nucleophile | Weak nucleophiles are effective. libretexts.org | Requires a strong nucleophile. libretexts.org |

| Solvent | Favored by polar protic solvents. libretexts.org | Favored by polar aprotic solvents. libretexts.org |

| Influence of Substituents | Electron-donating groups on the ring accelerate the reaction. reddit.comorgchemboulder.com | Electron-withdrawing groups on the ring can favor this pathway. reddit.com |

Aromatic Ring Reactivity and Electronic Effects of Substituents

The two aromatic rings in this compound are subject to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents attached to the rings. wikipedia.orglumenlearning.com

The Benzyl Group: The benzyl group attached to the nitrogen is considered an activating group and an ortho-, para-director in electrophilic aromatic substitution. However, its activating effect is generally weak.

The 4-Ethoxybenzyl Group: This ring contains two substituents influencing its reactivity: the ethoxy group and the benzylamino-methyl group.

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. lasalle.edu This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com The ethoxy group is an ortho-, para-director. wikipedia.org

Benzylamino-methyl Group (-CH₂NHCH₂Ph): This group is generally considered to be activating and an ortho-, para-director.

The combined effect of these groups makes the 4-ethoxy-substituted ring significantly more activated towards electrophilic aromatic substitution than the unsubstituted benzyl ring. msu.edu Electrophilic attack will preferentially occur on the more activated ring, at the positions ortho to the strongly activating ethoxy group, as the para position is blocked. msu.edu

Table 3: Electronic Effects of Substituents on Aromatic Ring Reactivity

| Substituent | Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₂- (part of the benzylamino-methyl group) | Unsubstituted Phenyl Ring | Weakly Electron-Donating (Inductive) | Activating | Ortho, Para |

| -OCH₂CH₃ (Ethoxy) | Substituted Phenyl Ring | Strongly Electron-Donating (Resonance) lasalle.edu | Strongly Activating lumenlearning.com | Ortho, Para wikipedia.org |

| -CH₂NHCH₂Ph (Benzylamino-methyl) | Substituted Phenyl Ring | Electron-Donating (Inductive) | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the outcomes of such reactions on this compound can be predicted by considering the directing effects of the substituents on each of the two phenyl rings. The molecule possesses two potential sites for electrophilic attack: the unsubstituted phenyl ring of the benzyl group and the 4-ethoxy-substituted phenyl ring of the 4-ethoxybenzyl group.

The benzylamine (B48309) moiety itself can influence the reactivity of the unsubstituted phenyl ring. The nitrogen atom's lone pair can be protonated under acidic conditions, which are common for many electrophilic aromatic substitution reactions. In its protonated form, the ammonium group becomes a strong deactivating, meta-directing group due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect. Conversely, under neutral or basic conditions, the unprotonated amine can act as a weak activating group.

The 4-ethoxybenzyl portion of the molecule is significantly more activated towards electrophilic aromatic substitution. The ethoxy group is a potent activating group and an ortho-, para-director. This is a consequence of the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the ortho and para positions relative to the meta positions. This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.

Given that the para position is already occupied by the benzylamine substituent, incoming electrophiles will be directed to the positions ortho to the ethoxy group (positions 2 and 6). Therefore, in a competitive electrophilic substitution reaction, the 4-ethoxy-substituted ring is expected to be the primary site of reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Substituent | Activating/Deactivating Effect | Directing Influence | Predicted Major Substitution Product(s) |

| Phenyl (from benzyl group) | -CH2-NH-R | Weakly Activating (unprotonated) / Strongly Deactivating (protonated) | Ortho-, Para- (unprotonated) / Meta- (protonated) | Dependent on reaction conditions |

| Phenyl (from 4-ethoxybenzyl group) | -O-CH2-CH3 | Strongly Activating | Ortho-, Para- | Substitution at the 2- and 6-positions (ortho to the ethoxy group) |

Influence of the Ethoxy Group on Aromatic Reactivity

The ethoxy group (-OCH2CH3) plays a pivotal role in determining the reactivity of the substituted phenyl ring in this compound. As an alkoxy group, it exerts a strong electron-donating effect through resonance (+R effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect) stemming from the electronegativity of the oxygen atom.

The resonance effect involves the delocalization of one of the lone pairs of electrons from the oxygen atom into the π-system of the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it substantially more reactive towards electrophiles than an unsubstituted benzene ring. The increased electron density is particularly pronounced at the ortho and para positions, as illustrated by the resonance structures.

This activating influence is a general characteristic of alkoxy groups. For instance, anisole (methoxybenzene) is known to undergo electrophilic aromatic substitution reactions, such as nitration, at a much faster rate than benzene. While direct comparative kinetic data for ethoxybenzene versus methoxybenzene can vary depending on the specific reaction, their electronic effects are broadly similar. The primary difference between an ethoxy and a methoxy group is the presence of an additional methyl group, which can have minor steric and inductive effects but does not fundamentally alter the activating and directing nature of the alkoxy substituent.

The strong activation by the ethoxy group means that electrophilic substitution on the 4-ethoxybenzyl ring will proceed under milder conditions than those required for the unsubstituted benzyl ring. This differential reactivity allows for selective functionalization of the molecule.

Kinetics and Mechanistic Elucidation of Specific Transformations

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the available scientific literature. However, the kinetics of related reactions, such as the N-alkylation of benzylamines, can provide insights into the probable mechanistic pathways for transformations involving this compound.

The secondary amine functionality in this compound is a nucleophilic center and can participate in reactions such as alkylation, acylation, and condensation. The rates of these reactions are influenced by several factors, including the steric hindrance around the nitrogen atom and the electronic properties of the benzyl and 4-ethoxybenzyl groups.

For a hypothetical N-alkylation reaction with an alkyl halide (e.g., methyl iodide), the reaction would likely proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt.

The rate of such a reaction can be described by the following general rate law:

Rate = k[this compound][Alkyl Halide]

The rate constant, k, would be influenced by the solvent, temperature, and the nature of the leaving group on the alkyl halide. While specific kinetic data for this compound is not available, studies on the reactions of various benzylamines with benzyl halides have shown that electron-donating substituents on the benzylamine ring can increase the nucleophilicity of the nitrogen and thus increase the reaction rate. Conversely, electron-withdrawing groups would be expected to decrease the rate.

Table 2: Hypothetical Relative Reactivity in N-Alkylation Reactions

| Amine | Substituent on Phenyl Ring | Expected Electronic Effect | Predicted Relative Rate of N-Alkylation |

| Dibenzylamine (B1670424) | None | Neutral (Reference) | 1.0 |

| Benzyl-(4-methoxy-benzyl)-amine | 4-Methoxy | Electron-donating | > 1.0 |

| This compound | 4-Ethoxy | Electron-donating | > 1.0 (similar to methoxy) |

| Benzyl-(4-nitro-benzyl)-amine | 4-Nitro | Electron-withdrawing | < 1.0 |

This table is illustrative and based on established principles of chemical kinetics and substituent effects. The actual relative rates would need to be determined experimentally.

Applications in Organic Synthesis As a Key Intermediate

Role as a Precursor in the Synthesis of Complex Organic Molecules

The primary role of Benzyl-(4-ethoxy-benzyl)-amine in the synthesis of complex organic molecules lies in its function as a precursor to other amines. The benzyl (B1604629) groups on the nitrogen atom can serve as protecting groups, which can be removed under specific conditions to unveil a primary or a different secondary amine. This strategy is fundamental in multi-step syntheses where the reactivity of the amine functionality needs to be masked until a later stage.

The differential reactivity of the two benzyl groups—one unsubstituted and one with an electron-donating ethoxy group—could potentially allow for selective debenzylation, although this would require carefully controlled reaction conditions. More commonly, both benzyl groups are removed simultaneously.

Table 1: Common Debenzylation Methods and Their Applicability

| Method | Reagents and Conditions | Resulting Amine | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, ethanol or methanol | Primary amine (after removal of both benzyl groups) | A widely used and efficient method for debenzylation. |

| Dissolving Metal Reduction | Na, liquid NH₃ | Primary amine | A powerful method, though less common than hydrogenolysis. |

| Oxidative Cleavage | Cerium(IV) ammonium nitrate (CAN) | Primary amine | Useful when other reducible functional groups are present. |

The resulting primary amine can then be further elaborated into a wide array of complex structures, including pharmaceuticals, agrochemicals, and natural products. For instance, the debenzylated amine could undergo acylation, alkylation, or condensation reactions to build more complex molecular frameworks.

Utility as a Building Block for Diverse Heterocyclic Ring Systems

This compound can serve as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic ring systems. Many synthetic strategies for heterocycles require a primary or secondary amine as a key building block. By using this compound as a masked primary amine, it can be introduced into a synthetic sequence and later debenzylated to facilitate cyclization.

A prominent example is in the synthesis of isoquinoline alkaloids and related structures. aurigeneservices.comresearchgate.net The core of these molecules is often constructed via the Bischler-Napieralski or the Pictet-Spengler reaction. The Pictet-Spengler reaction, for instance, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. name-reaction.comwikipedia.orgnrochemistry.com this compound could be a precursor to the required β-phenylethylamine, which, after debenzylation, can participate in the cyclization to form a tetrahydroisoquinoline ring system. nih.govpharmaguideline.com

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Key Synthetic Reaction | Role of this compound |

| Isoquinolines | Bischler-Napieralski reaction | Precursor to the required N-acyl-β-phenylethylamine. |

| Tetrahydroisoquinolines | Pictet-Spengler reaction | Precursor to the β-phenylethylamine reactant. nih.gov |

| Lactams | Intramolecular cyclization | Precursor to an amino acid or amino ester that can undergo cyclization. organic-chemistry.orgorganic-chemistry.org |

| Pyrrolidines and Piperidines | Reductive amination followed by cyclization | Source of the nitrogen atom in the heterocyclic ring. |

The ethoxy group on one of the benzyl rings can also influence the reactivity and electronic properties of intermediates, potentially affecting the yields and regioselectivity of certain cyclization reactions.

Implementation in Multi-step Total Synthesis Strategies

In the context of multi-step total synthesis, the N-benzyl groups of this compound are primarily utilized as protecting groups for the amine functionality. The stability of the benzyl group to a wide range of reaction conditions, such as acidic and basic hydrolysis, and many oxidizing and reducing agents, makes it a robust choice for protecting an amine during the early and intermediate stages of a complex synthesis.

The benzyl groups can be readily introduced via reductive amination of benzaldehyde and 4-ethoxybenzaldehyde with a primary amine, or by N-alkylation of a primary amine with benzyl halides. Once in place, the dibenzylamino group is sterically demanding, which can influence the stereochemical outcome of nearby reactions.

The removal of the benzyl groups is typically achieved by catalytic hydrogenolysis, a reaction that is generally clean and high-yielding. This deprotection step can be strategically placed at a late stage in the synthesis to reveal the free amine for the final transformations. Although no total synthesis explicitly reports the use of this compound, the use of N,N-dibenzylamines is a common strategy in the synthesis of complex natural products, such as alkaloids and macrolides.

Exploration of Chiral Auxiliary Applications in Asymmetric Synthesis

Chiral amines are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions. sigmaaldrich.comyale.eduresearchgate.net A chiral version of this compound, where the nitrogen atom is a stereocenter, or where a chiral center is located elsewhere in the molecule, could potentially be used as a chiral auxiliary.

The principle of a chiral auxiliary is to introduce a chiral element to an achiral substrate, induce diastereoselectivity in a subsequent reaction, and then be removed to yield an enantiomerically enriched product. Chiral benzylamines have been successfully employed in this capacity in a variety of transformations, including the alkylation of enolates and the diastereoselective addition of nucleophiles to carbonyl groups.

For example, a chiral N-benzyl-N-(4-ethoxybenzyl)amino group attached to a prochiral ketone could direct the approach of a nucleophile to one face of the carbonyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then provide the enantiomerically enriched alcohol.

Table 3: Potential Asymmetric Reactions Utilizing a Chiral Analog of this compound

| Reaction Type | Role of Chiral Auxiliary | Expected Outcome |

| Alkylation of Enolates | Directs the approach of the electrophile. | Enantiomerically enriched α-substituted carbonyl compound. |

| Aldol Reaction | Controls the facial selectivity of the enolate addition. | Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compound. |

| Conjugate Addition | Induces stereoselectivity in the addition of a nucleophile to an α,β-unsaturated system. | Enantiomerically enriched 1,5-dicarbonyl compound or related structure. |

| Diels-Alder Reaction | Acts as a chiral directing group on the dienophile or diene. | Diastereomerically enriched cycloadduct. |

The development and application of a chiral version of this compound as a chiral auxiliary would be a novel area of research, with potential for the synthesis of a wide range of enantiomerically pure compounds.

Synthesis and Characterization of Advanced Benzyl 4 Ethoxy Benzyl Amine Derivatives and Analogues

Systematic Modifications of the N-Benzyl Moiety and its Impact on Chemical Properties

The N-benzyl group of Benzyl-(4-ethoxy-benzyl)-amine serves as a primary site for systematic modification to modulate the compound's chemical properties, such as basicity, nucleophilicity, and stability. Alterations typically involve introducing various substituents onto the phenyl ring of the N-benzyl moiety.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density on the nitrogen atom.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), or additional ethoxy (-OCH₂CH₃) groups increase the electron density on the nitrogen atom through inductive and resonance effects. This enhancement of electron density generally increases the basicity of the amine, making the lone pair of electrons on the nitrogen more available for donation. pharmaguideline.com Consequently, the nucleophilicity of the amine is also enhanced.

The position of the substituent (ortho, meta, or para) on the benzyl (B1604629) ring also plays a crucial role due to steric and electronic effects. For instance, an ortho-substituent, regardless of its electronic nature, can introduce steric hindrance around the nitrogen atom, potentially impeding its ability to react.

Research on related N-benzyl compounds has demonstrated that these modifications can be achieved through various synthetic routes. One common approach involves the reductive amination of a substituted benzaldehyde with 4-ethoxy-benzylamine. Alternatively, N-alkylation of 4-ethoxy-benzylamine with a substituted benzyl halide can be employed. google.comorganic-chemistry.org

The impact of these modifications on chemical properties can be systematically studied and quantified. For example, the basicity is determined by measuring the pKb value. The stability of these derivatives can be assessed under various conditions, such as acidic or basic environments and exposure to oxidizing agents.

| Substituent on N-Benzyl Moiety | Position | Expected Impact on Basicity | Governing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Para | Increase | +I, +R (Electron-Donating) |

| -CH₃ (Methyl) | Para | Increase | +I (Electron-Donating) |

| -Cl (Chloro) | Para | Decrease | -I, +R (Net Electron-Withdrawing) |

| -NO₂ (Nitro) | Para | Significant Decrease | -I, -R (Strongly Electron-Withdrawing) |

| -CH₃ (Methyl) | Ortho | Increase (Electronic) / Decrease (Steric Access) | +I, Steric Hindrance |

Derivatization Strategies for the 4-Ethoxy-benzyl Moiety

The 4-ethoxy-benzyl moiety offers several avenues for derivatization to fine-tune the molecule's characteristics. Modifications can be targeted at the ethoxy group, the benzylamine (B48309) backbone, or the aromatic ring itself.

Modification of the Ethoxy Group: One strategy involves altering the alkoxy chain. The ethoxy group can be replaced with other alkoxy groups of varying lengths and branching (e.g., methoxy, propoxy, isopropoxy). This can influence the lipophilicity of the molecule. For example, replacing the ethoxy group with a methoxy group might slightly decrease lipophilicity, while replacing it with a butoxy group would increase it. Synthesis of such analogues can be achieved by starting with the corresponding 4-alkoxy-benzaldehyde in a reductive amination reaction with benzylamine.

Functionalization of the Aromatic Ring: Introducing additional substituents onto the aromatic ring of the 4-ethoxy-benzyl moiety is another key strategy. Electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, or alkyl groups. For example, halogenation (e.g., bromination or iodination) can introduce reactive handles for further cross-coupling reactions, allowing for the synthesis of more complex derivatives. openmedicinalchemistryjournal.com The position of the new substituent is directed by the activating ethoxy group, primarily to the ortho positions (3 and 5).

Amide Formation: The secondary amine functionality can be converted into an amide. For instance, reacting this compound with fatty acid chlorides can yield N-(4-ethoxybenzyl) amides. nih.gov This transformation changes the amine from basic to neutral and introduces a new functional group with different hydrogen bonding capabilities. libretexts.org

A general synthetic scheme for such derivatization is the acylation of the parent amine with an appropriate acyl chloride or carboxylic acid anhydride.

| Derivatization Strategy | Target Site | Example Modification | Potential Impact on Properties |

|---|---|---|---|

| Alkoxy Chain Variation | Ethoxy Group | Change -OCH₂CH₃ to -OCH₃ | Alters lipophilicity and solubility |

| Aromatic Substitution | Aromatic Ring | Introduction of -Br at position 3 | Modifies electronic properties, provides handle for further synthesis |

| Amide Formation | Amine Nitrogen | Reaction with Acetyl Chloride | Removes basicity, alters polarity and H-bonding |

| Ether Cleavage & Re-alkylation | Ethoxy Group | Cleave to -OH, then add a different alkyl chain | Allows for diverse functional groups to be introduced |

Synthesis and Characterization of Poly-substituted and Bridged Analogues

The synthesis of poly-substituted and bridged analogues of this compound allows for the exploration of more complex chemical spaces and the introduction of conformational constraints.

Poly-substituted Analogues: These derivatives feature substitutions on both the N-benzyl and the 4-ethoxy-benzyl aromatic rings. The synthetic approach typically involves a multi-step process. For example, a substituted 4-ethoxy-benzaldehyde can be reacted with a substituted benzylamine via reductive amination. This modular approach allows for a wide variety of functional groups to be incorporated. The characterization of these complex molecules relies heavily on 2D NMR techniques to unambiguously assign the positions of the various substituents.

Bridged Analogues: Creating bridged analogues involves linking the two benzyl rings, thereby restricting the conformational flexibility of the molecule. This can be achieved by introducing reactive functional groups on both rings (e.g., via ortho-lithiation followed by quenching with an appropriate electrophile) and then forming a covalent bridge. For instance, intramolecular cyclization reactions can lead to dibenzo-fused heterocyclic systems. These rigid structures are valuable for investigating how molecular conformation affects chemical properties.

The synthesis of these advanced analogues often requires optimization of reaction conditions to achieve satisfactory yields. nih.gov Characterization involves a combination of mass spectrometry to confirm the molecular weight and detailed NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the complex structures.

Development of Robust Characterization Protocols for Novel Derivatives

A critical aspect of synthesizing novel derivatives is the development of robust and reliable characterization protocols. These protocols are essential for confirming the identity, purity, and structure of the newly synthesized compounds. A multi-technique approach is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. rsc.org For this compound derivatives, characteristic signals include those for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the ethoxy group protons. In ¹H NMR, the benzylic protons often appear as singlets or doublets in the range of δ 4.0-5.0 ppm. rsc.orgmdpi.comnih.gov The chemical shifts of aromatic protons are indicative of the substitution pattern. openmedicinalchemistryjournal.com ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the derivatives. openmedicinalchemistryjournal.comrsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For amide derivatives, a strong absorption band in the region of 1630–1690 cm⁻¹ is characteristic of the C=O stretch. nih.gov The N-H stretch of the secondary amine is typically observed around 3300–3500 cm⁻¹.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound. rsc.org

Chromatography: Techniques such as Thin Layer Chromatography (TLC) are used to monitor the progress of reactions, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the final products. mdpi.com

| Analytical Technique | Information Obtained | Typical Signal/Value for Benzylamine Derivatives |

|---|---|---|

| ¹H NMR | Proton environment, structural connectivity | Aromatic (δ 6.5-8.0 ppm), Benzylic CH₂ (δ 4.0-5.0 ppm), Ethoxy CH₂ (δ ~4.0 ppm), Ethoxy CH₃ (δ ~1.4 ppm) openmedicinalchemistryjournal.comrsc.org |

| ¹³C NMR | Carbon skeleton | Aromatic (δ 110-160 ppm), Benzylic CH₂ (δ ~45-65 ppm) openmedicinalchemistryjournal.comrsc.org |

| Mass Spectrometry (ESI-MS) | Molecular weight | [M+H]⁺ ion corresponding to the derivative's molecular formula rsc.org |